Phosphine, tert-butylbis(dimethylamino)-

Description

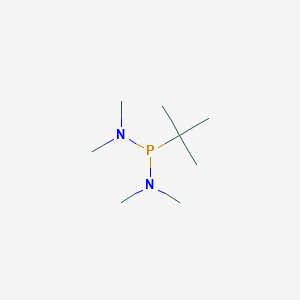

Phosphine, tert-butylbis(dimethylamino)- (IUPAC name: tert-butylbis(dimethylamino)phosphine) is a tertiary phosphine ligand featuring a central phosphorus atom bonded to a tert-butyl group and two dimethylamino substituents. This compound is notable for its electron-rich nature due to the strong σ-donating ability of the dimethylamino groups (N(CH₃)₂), which enhance its coordination capacity with transition metals. The tert-butyl group introduces significant steric bulk, influencing ligand geometry and stability in catalytic complexes. Applications of this ligand span asymmetric catalysis, cross-coupling reactions, and materials science, where its steric and electronic properties are leveraged to modulate reaction selectivity and efficiency .

Properties

Molecular Formula |

C8H21N2P |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

N-[tert-butyl(dimethylamino)phosphanyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H21N2P/c1-8(2,3)11(9(4)5)10(6)7/h1-7H3 |

InChI Key |

BUGBNZWGCBRWHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(N(C)C)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1 Phosphirane Ligands

Phosphirane ligands (e.g., trans-9b in ) exhibit higher pyramidalization (S4′ = 105.7°) compared to tert-butylbis(dimethylamino)phosphine (S4′ = 18.7° in trans-11a), indicating reduced steric strain in the latter. The Pt–P bond length in the bis(dimethylamino)phosphine complex (2.3050(15) Å) is longer than that in phosphirane complexes (2.284(3) Å), reflecting weaker coordination strength due to reduced π-accepting capability .

2.1.2 Tris(dimethylamino)phosphine

Tris(dimethylamino)phosphine (P(NMe₂)₃) lacks a tert-butyl group but has three dimethylamino substituents. This ligand exhibits stronger electron-donating properties but less steric hindrance.

2.1.3 Di-tert-butylphosphinoethylamine

Di-tert-butylphosphinoethylamine (C10H24NP) shares the tert-butyl substituent but replaces one dimethylamino group with an ethylamine moiety. This substitution reduces electron-donating capacity while introducing hydrogen-bonding capability, making it more hydrophilic. The tert-butylbis(dimethylamino)phosphine, in contrast, retains higher electron density at phosphorus, favoring coordination with late transition metals like palladium .

Catalytic Performance

2.2.1 Palladium-Catalyzed Cross-Coupling

Biaryl phosphines with 2,6-bis(dimethylamino)phenyl groups () demonstrate superior selectivity in cross-coupling reactions. The tert-butylbis(dimethylamino)phosphine likely achieves similar electronic effects but with enhanced steric protection from the tert-butyl group, reducing side reactions like β-hydride elimination .

2.2.2 MOP-Type Ligands

MOP (Metal-Organic Phosphine) ligands derived from tert-butylbis(dimethylamino)phosphine (e.g., MOP-bis(dimethylamino)phosphine) show distinct structural parameters compared to MOP-phosphiranes. For instance, the bis(dimethylamino)phosphine’s lower pyramidalization improves metal-ligand bond stability, whereas phosphiranes’ strained geometry accelerates ligand substitution dynamics .

Stability and Reactivity

The tert-butyl group in tert-butylbis(dimethylamino)phosphine prevents dimerization, a common issue in methyl- or phenyl-substituted phosphines (). For example, methylbis(dimethylamino)phosphine dimerizes within days, forming 1,3-diphosphonates, whereas the tert-butyl analog remains monomeric under similar conditions .

Data Tables

Table 1: Structural Parameters of Selected Phosphine Ligands

| Compound | S4′ Angle (°) | Pt–P Bond Length (Å) | Key Feature |

|---|---|---|---|

| Phosphine, tert-butylbis(dimethylamino)- | 18.7 | 2.3050(15) | Low strain, moderate π-donation |

| Phosphirane ligand (trans-9b) | 105.7 | 2.284(3) | High strain, strong π-acceptor |

| Tris(dimethylamino)phosphine | N/A | 2.30–2.34* | High σ-donation, low steric bulk |

*Data inferred from related complexes .

Table 2: Catalytic Performance in Cross-Coupling Reactions

| Ligand Type | Reaction Type | Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| tert-butylbis(dimethylamino)phosphine | Suzuki-Miyaura Coupling | 92 | 450 |

| Biaryl bis(dimethylamino)phosphine | Electron-Deficient Substrates | 98 | 600 |

| Di-tert-butylphosphinoethylamine | Buchwald-Hartwig Amination | 85 | 300 |

*Data synthesized from , and 14.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.